2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole
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Overview
Description
2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole typically involves the condensation of appropriate diamines or amino (thio)phenols with trifluoroacetonitrile (CF3CN). The reaction proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives, forming an imidamide intermediate, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts such as copper(I) oxide (Cu2O) can enhance the efficiency of the cyclization reaction .
Chemical Reactions Analysis
Types of Reactions
2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Benzimidazole derivatives are known for their potential as antiviral, antifungal, and anticancer agents.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The benzimidazole ring can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-trifluoromethyl benzimidazole
- 2-trifluoromethyl benzoxazole
- 2-trifluoromethyl benzothiazole
Uniqueness
Compared to similar compounds, 2-(propylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the propylsulfonyl group, in particular, may enhance its solubility and reactivity in certain chemical environments .
Properties
IUPAC Name |
2-propylsulfonyl-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c1-2-11-26(24,25)17-22-15-5-3-4-6-16(15)23(17)12-13-7-9-14(10-8-13)18(19,20)21/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIRUCLZVWIGRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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